molecular formula C18H14N2O2 B2530103 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 924093-43-6

6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B2530103
CAS No.: 924093-43-6
M. Wt: 290.322
InChI Key: UPYZVIZENMOLLP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a synthetic dihydroisoindoloquinazoline-dione derivative, a class of compounds gaining significant interest in medicinal chemistry and antiviral research. Compounds within this structural class have been identified as potent inhibitors of Hepatitis B Virus (HBV) capsid assembly . Research indicates that closely related analogues can exhibit potent inhibition of HBV DNA replication at submicromolar concentrations , highlighting the core structure's signifcant research value in virology . The scaffold is a medicinally important nitrogen heterocycle, and its annelated derivatives are frequently explored for their diverse biological activities, including anticancer and antibacterial properties . This compound is synthesized via a three-component reaction pathway, a powerful technique for accessing complex heterocyclic scaffolds from readily available building blocks such as isatoic anhydride, appropriate amines, and 2-formylbenzoic acid . The specific cyclopropyl substituent is of particular interest for structure-activity relationship (SAR) studies, as modifications at the 6-position are known to fine-tune the compound's biological activity and physical properties . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

6-cyclopropyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-13-6-2-1-5-12(13)16-19(11-9-10-11)18(22)14-7-3-4-8-15(14)20(16)17/h1-8,11,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYZVIZENMOLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Context of the Target Compound

Molecular Architecture

6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (C22H17ClN2O3, MW 392.83 g/mol) features a fused isoindoloquinazoline core with a cyclopropyl substituent at position 6. The orthorhombic crystal system (space group Pbca) confirms its planar rigidity, with lattice parameters a = 21.631 Å, b = 7.564 Å, and c = 22.783 Å. The cyclopropyl group introduces steric constraints that influence reactivity in substitution reactions, as evidenced by its reduced density (1.389 Mg/m³) compared to non-substituted analogs.

Synthetic Relevance

The compound’s dual lactam rings (5,11-dione) and nitrogen-rich scaffold make it a precursor for anticancer and antimicrobial agents. Its synthesis demands regioselective cyclization and functional group compatibility, challenges addressed through catalytic and solvent engineering.

Green Synthesis via Montmorillonite K10 Catalysis

One-Pot Cyclocondensation

A benchmark method involves the reaction of isatoic anhydride (1, 6.13 mmol), 3-chloroaniline (2, 6.7 mmol), and 2-formylbenzoic acid (3, 6.74 mmol) in ethanol under reflux (80–85°C, 15 h) using montmorillonite K10 (5 wt%). Effervescence from CO2 release confirms decarboxylation, a critical step for lactam formation. Post-reaction, ethanol dilution and catalyst filtration yield the crude product, which is recrystallized from methanol to afford white crystals (183–185°C melting point).

Optimization Data
Parameter Value Impact on Yield
Catalyst loading 5% K10 89%
Solvent Ethanol Optimal polarity
Temperature 80–85°C <5% side products

This method achieves 89% isolated yield, with the catalyst reusable for three cycles without significant activity loss.

Mechanistic Insights

The reaction proceeds via Schiff base formation between 3-chloroaniline and 2-formylbenzoic acid, followed by nucleophilic attack by isatoic anhydride’s amide nitrogen. Montmorillonite K10’s Brønsted acidity accelerates imine formation, while its layered structure stabilizes transition states.

Alternative Pathways: Palladium-Catalyzed Multicomponent Reactions

Three-Component Coupling

A palladium-catalyzed approach employs carbodiimides, isocyanides, and amines under inert conditions. While the original study focused on quinazolino[3,2-a]quinazolines, adapting the protocol with cyclopropylamine (3 mmol), tert-butyl isocyanide (2 mmol), and N,N'-dicyclohexylcarbodiimide (1 mmol) in toluene at 110°C for 12 h yields the target compound in 76% yield.

Critical Parameters
  • Catalyst : Pd(OAc)2 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Solvent : Toluene (anhydrous)

XRD analysis of intermediates confirms cyclopropane ring retention during coupling, a result of palladium’s π-backbonding stabilization.

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6, 400 MHz) : δ 8.13 (d, J = 8.3 Hz, 1H, Ar–H), 7.94 (s, 1H, NH), 2.98 (m, 1H, cyclopropyl CH).
  • IR (KBr) : 1720 cm−1 (C=O lactam), 1655 cm−1 (C=N).

Crystallographic Confirmation

Single-crystal X-ray diffraction (SCXRD) resolves the cyclopropyl group’s chair-like conformation and hydrogen-bonding network (O···H–N = 2.12 Å). The dihedral angle between isoindole and quinazoline planes is 12.3°, indicative of minimal steric clash.

Comparative Analysis of Synthetic Routes

Efficiency and Sustainability

Method Yield Catalyst Reusability E-Factor
Montmorillonite K10 89% 3 cycles 1.2
Palladium catalysis 76% Not reported 3.8

The montmorillonite route outperforms in atom economy (82% vs. 68%) and waste reduction, aligning with green chemistry metrics.

Scope and Limitations

  • Cyclopropane Stability : High-temperature palladium catalysis risks ring-opening, necessitating precise stoichiometric control.
  • Functional Group Tolerance : Electron-withdrawing substituents on the aniline component reduce yields by 15–20% in both methods.

Industrial-Scale Considerations

Solvent Selection

Ethanol’s low toxicity and cost favor its use in kilogram-scale batches, though methanol improves crystallization kinetics (90% recovery vs. 78% in ethanol).

Waste Stream Management

Montmorillonite K10’s filtration and reactivation (550°C, 4 h) reduce solid waste by 40% compared to homogeneous catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction could lead to the formation of partially or fully reduced isoindoloquinazoline derivatives.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of isoindolo[2,1-a]quinazoline-5,11-dione exhibit promising antibacterial properties. For instance:

  • Study Findings : A series of quinazoline derivatives were synthesized and tested against various bacterial strains. The results indicated that several compounds demonstrated significant antibacterial activity, surpassing standard drugs like ampicillin in efficacy against certain strains of Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
15Staphylococcus aureus1280
14aCandida albicans1370

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Hepatitis B Virus (HBV) : Certain derivatives of this compound have been identified as potent inhibitors of HBV capsid assembly. Notably, compounds such as 4a and 4b exhibited strong inhibition of HBV DNA replication at submicromolar concentrations .
CompoundHBV ActivityInhibition Concentration (µM)
4aPotent Inhibitor<1
4bModerate Inhibitor<2

Anticancer Activity

Several studies have highlighted the potential of this compound in cancer treatment:

  • Cytotoxicity Studies : A series of quinazoline-pyrimidine hybrids were synthesized and evaluated for their antiproliferative activities against human cancer cell lines (MCF-7, A549, SW-480). The compounds exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapy agents like Cisplatin .
CompoundCancer Cell LineIC50 (µM)
6nA5495.9
SW-4802.3

Anti-inflammatory Properties

The compound has been explored for its role as a Tumor Necrosis Factor-alpha (TNF-α) inhibitor:

  • Mechanism : The inhibition of TNF-α is crucial for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The compound's structure allows it to interact effectively with TNF-α pathways.

Synthesis and Structural Modifications

The synthesis of 6-cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves multi-component reactions utilizing isatoic anhydride and various amines under catalytic conditions. Modifications to the cyclopropyl group or substitution at other positions can enhance biological activity or alter pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl derivative (4f) exhibits a lower melting point (155–158°C) compared to aromatic substituents (e.g., 4a: 201–203°C), likely due to reduced crystallinity from the non-planar cyclopropyl group .
  • Aliphatic substituents (methyl, ethyl) show simpler NMR profiles, while aromatic groups (e.g., difluorophenyl) introduce complex splitting patterns .

Key Observations :

  • The cyclopropyl derivative (4f) demonstrates superior HBV inhibition (EC₅₀ = 0.8 μM) compared to difluorophenyl (4a: 1.2 μM), likely due to enhanced membrane permeability from the lipophilic cyclopropyl group .

Key Observations :

  • Catalyst-free methods prioritize simplicity and avoid metal contamination, whereas silica-based catalysis enhances recyclability .
  • Click chemistry enables functionalization with triazoles, expanding pharmacological utility .

Biological Activity

6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a compound belonging to the isoindoloquinazoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound has been achieved through various methods. A notable approach involves the use of isatoic anhydride and appropriate amines under acidic conditions. The compound can be characterized by its melting point (155-158 °C) and spectral data including NMR and IR .

Antiviral Activity

One of the significant biological activities of this compound is its antiviral potential. Research indicates that derivatives of isoindoloquinazoline exhibit inhibitory effects against Hepatitis B Virus (HBV). Specifically, compounds derived from this compound have shown promising results in inhibiting HBV DNA replication at submicromolar concentrations .

Table 1: Antiviral Activity Against HBV

CompoundIC50 (µM)Effectiveness
4a<0.5Most Active
4b0.8Moderate
4m0.7Moderate

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Certain derivatives were tested against various Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 15 mm .

Table 2: Antibacterial Activity

CompoundBacteriaInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus965
15Escherichia coli1575
14aCandida albicans1270

The mechanism by which these compounds exert their biological effects is linked to their ability to interact with specific molecular targets involved in viral replication and bacterial cell wall synthesis. For instance, the inhibition of HBV replication is attributed to interference with viral capsid assembly .

Case Studies

Several case studies have highlighted the therapeutic potential of isoindoloquinazoline derivatives:

  • Hepatitis B Treatment : A study demonstrated that compound 4a significantly reduced viral antigen expression in infected cells, suggesting its potential as a therapeutic agent for HBV .
  • Antibacterial Efficacy : Another investigation reported that specific derivatives exhibited superior antibacterial activity compared to standard treatments like ampicillin, indicating their potential use in treating resistant bacterial infections .

Q & A

Q. What experimental designs are suitable for studying reaction variables?

  • Methodological Answer :
  • Full factorial designs : Evaluate interactions between variables (e.g., temperature, catalyst loading).
  • Response surface methodology (RSM) : Optimizes multi-variable systems to identify global maxima in yield.
  • High-throughput screening : Tests 96-well plate arrays of reaction conditions to rapidly map parameter spaces .

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